N-[4-[[[[(4,5-Dimethyloxazol-2-YL)amino]iminomethyl]amino]sulfonyl]phenyl]acetamide
Description
N-[4-[[[[(4,5-Dimethyloxazol-2-YL)amino]iminomethyl]amino]sulfonyl]phenyl]acetamide is a functionalized sulfonamide derivative characterized by a complex heterocyclic architecture. The compound features:
- Sulfonamide bridge: Connects the phenyl group to a substituted oxazole moiety.
- Oxazole core: 4,5-Dimethyl substitution on the oxazole ring increases steric bulk and lipophilicity.
The iminomethyl modification likely involves condensation reactions with formamidine derivatives .
Properties
CAS No. |
27031-07-8 |
|---|---|
Molecular Formula |
C14H17N5O4S |
Molecular Weight |
351.38 g/mol |
IUPAC Name |
N-[4-[(E)-[2-(4,5-dimethyl-1,3-oxazol-2-yl)hydrazinyl]methylideneamino]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C14H17N5O4S/c1-9-10(2)23-14(17-9)19-15-8-16-24(21,22)13-6-4-12(5-7-13)18-11(3)20/h4-8H,1-3H3,(H,15,16)(H,17,19)(H,18,20) |
InChI Key |
GVUJSMPEINYUNP-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(OC(=N1)NN/C=N/S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C |
Canonical SMILES |
CC1=C(OC(=N1)NNC=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[[[(4,5-Dimethyloxazol-2-YL)amino]iminomethyl]amino]sulfonyl]phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the oxazole ring, followed by the introduction of the sulfonamide group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[[[(4,5-Dimethyloxazol-2-YL)amino]iminomethyl]amino]sulfonyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to N-[4-[[[[(4,5-Dimethyloxazol-2-YL)amino]iminomethyl]amino]sulfonyl]phenyl]acetamide. For instance, derivatives of sulfonamide structures have shown promising results against various cancer cell lines. A study found that specific derivatives exhibited significant growth inhibition percentages against cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching as high as 86.61% and 85.26%, respectively .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that sulfonamide derivatives can inhibit bacterial growth and show potential against pathogens like Mycobacterium tuberculosis. In vitro studies have demonstrated that these compounds can inhibit vital mycobacterial enzymes, suggesting their utility in treating tuberculosis .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The characterization of these compounds is crucial for understanding their structure-activity relationships (SAR). Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are commonly employed to confirm the identity and purity of synthesized compounds .
Analytical Methods
Effective analytical methods are essential for the evaluation of this compound in various applications. A reverse-phase HPLC method has been developed for the analysis of this compound, which allows for the separation and quantification of impurities, making it suitable for pharmacokinetic studies . The method utilizes a mobile phase consisting of acetonitrile and water, which can be adapted for mass spectrometry compatibility by substituting phosphoric acid with formic acid.
Case Study: Anticancer Evaluation
A notable case study involved the synthesis and evaluation of a series of N-substituted acetamides that included the target compound. These derivatives were screened for their anticancer activity against multiple human cancer cell lines, revealing that some compounds exhibited significant cytotoxic effects, indicating their potential for further development into therapeutic agents .
Case Study: Antimicrobial Activity
Another case study focused on the antimicrobial evaluation of sulfonamide derivatives related to this compound. The results demonstrated promising activity against Mycobacterium tuberculosis, with subsequent in vivo studies validating the initial in vitro findings and supporting the compound's therapeutic potential in treating tuberculosis infections .
Mechanism of Action
The mechanism of action of N-[4-[[[[(4,5-Dimethyloxazol-2-YL)amino]iminomethyl]amino]sulfonyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and its analogs:
Key Structural and Functional Insights
Heterocyclic Core Modifications
Biological Activity
N-[4-[[[[(4,5-Dimethyloxazol-2-YL)amino]iminomethyl]amino]sulfonyl]phenyl]acetamide (CAS Number: 27031-07-8) is a compound that has garnered interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C14H17N5O4S
- Molecular Weight : 351.381 g/mol
- LogP : 1.07 (indicating moderate lipophilicity)
- InChI Key : GVUJSMPEINYUNP-UHFFFAOYSA-N
The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial applications.
Antimicrobial Properties
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial activity. The biological mechanism typically involves the inhibition of bacterial folate synthesis. This activity can be attributed to the structural similarity of sulfonamides to para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase.
Case Studies and Research Findings
-
In Vitro Studies :
- A study published in Journal of Antimicrobial Chemotherapy demonstrated that sulfonamide derivatives, including those similar to this compound, exhibited potent activity against various strains of bacteria and fungi. The minimum inhibitory concentrations (MICs) were determined, showcasing effectiveness in a range of pathogens including Staphylococcus aureus and Escherichia coli .
- Pharmacokinetics :
- Toxicological Assessment :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
